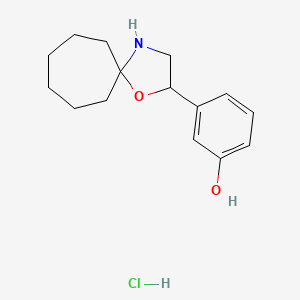

Ciclafrine hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

51222-36-7 |

|---|---|

Molecular Formula |

C15H22ClNO2 |

Molecular Weight |

283.79 g/mol |

IUPAC Name |

3-(1-oxa-4-azaspiro[4.6]undecan-2-yl)phenol;hydrochloride |

InChI |

InChI=1S/C15H21NO2.ClH/c17-13-7-5-6-12(10-13)14-11-16-15(18-14)8-3-1-2-4-9-15;/h5-7,10,14,16-17H,1-4,8-9,11H2;1H |

InChI Key |

STXBXEFXNOZIMS-UHFFFAOYSA-N |

SMILES |

C1CCCC2(CC1)NCC(O2)C3=CC(=CC=C3)O.Cl |

Canonical SMILES |

C1CCCC2(CC1)NCC(O2)C3=CC(=CC=C3)O.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ciclafrine hydrochloride; W 43026a; W-43026a; W43026a. |

Origin of Product |

United States |

Foundational & Exploratory

Ciclafrine Hydrochloride: A Case Study in the Characterization of Selective Alpha-1 Adrenergic Agonists

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for Selective Adrenergic Modulation

In the landscape of autonomic pharmacology, the adrenergic receptors, a class of G protein-coupled receptors, represent a cornerstone of therapeutic intervention.[1] Among these, the alpha-1 adrenergic receptors are pivotal in regulating vascular tone, smooth muscle contraction, and various functions within the central nervous system.[2][3] The development of selective agonists for these receptors is a continuous pursuit in drug discovery, aiming to elicit specific physiological responses while minimizing off-target effects. This guide delves into the core principles and methodologies for characterizing a selective alpha-1 adrenergic agonist, using the enigmatic compound, ciclafrine hydrochloride, as a conceptual framework. While ciclafrine hydrochloride was developed as a sympathomimetic and antihypotensive agent, it was never brought to market, and as such, a comprehensive public record of its detailed pharmacological profile is notably scarce.[4] This guide will, therefore, leverage the known properties of well-characterized alpha-1 agonists to provide a robust framework for the scientific community.

The Alpha-1 Adrenergic Receptor: A Therapeutic Target of Interest

The alpha-1 adrenergic receptor family is comprised of three subtypes: α1A, α1B, and α1D.[5] These receptors are primarily coupled to the Gq family of G proteins.[5]

Signaling Cascade: From Receptor Activation to Cellular Response

The activation of alpha-1 adrenergic receptors by an agonist initiates a well-defined signaling cascade.[5] This pathway is fundamental to understanding the mechanism of action of compounds like ciclafrine hydrochloride.

-

Ligand Binding and Receptor Activation: An agonist binds to the alpha-1 adrenergic receptor, inducing a conformational change.

-

Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and activates phospholipase C.[5]

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[5]

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C, which in turn phosphorylates a variety of downstream protein targets, leading to a cellular response.[5]

This cascade ultimately results in physiological effects such as smooth muscle contraction, leading to vasoconstriction and an increase in blood pressure.[2]

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

Ciclafrine Hydrochloride: An Overview

Ciclafrine is a sympathomimetic and antihypotensive agent belonging to the phenethylamine class.[4] It was developed under the code names Go 3026A and W-43026A but was never marketed.[4]

| Property | Value | Source |

| IUPAC Name | 3-(1-Oxa-4-azaspiro[4.6]undec-2-yl)phenol | [4] |

| CAS Number | 55694-98-9 | [4] |

| Molecular Formula | C15H21NO2 | [4] |

| Molar Mass | 247.338 g/mol | [4] |

While classified as an adrenergic agent, detailed public data on its receptor selectivity and potency are lacking. A patent search reveals "Ciclafrine Hydrochloride" listed among numerous compounds with a wide range of potential activities, including "anti-adrenergic," which underscores the ambiguity surrounding its precise mechanism of action.[6]

The Scientific Imperative: Methodologies for Characterizing a Selective Alpha-1 Adrenergic Agonist

To rigorously establish a compound like ciclafrine hydrochloride as a selective alpha-1 adrenergic agonist, a series of well-defined in vitro and in vivo studies are essential. The following sections outline the critical experimental workflows.

In Vitro Characterization: Unveiling Molecular Interactions

In vitro pharmacology is pivotal for elucidating the direct interaction of a compound with its target receptors and for quantifying its potency and selectivity.[7]

Receptor binding assays are fundamental in determining the affinity of a ligand for a specific receptor. These assays typically involve competition between a radiolabeled ligand and the unlabeled test compound (e.g., ciclafrine) for binding to membranes prepared from cells or tissues expressing the receptor of interest.

Step-by-Step Protocol for a Radioligand Binding Assay:

-

Membrane Preparation:

-

Culture cells stably expressing the human alpha-1A, alpha-1B, alpha-1D, alpha-2, and beta-adrenergic receptors.

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Competition Binding Experiment:

-

In a multi-well plate, add a fixed concentration of a radiolabeled antagonist (e.g., [3H]-prazosin for alpha-1 receptors).

-

Add increasing concentrations of the unlabeled test compound (ciclafrine hydrochloride).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at a specific temperature for a set time to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Self-Validation and Trustworthiness: The inclusion of known selective and non-selective adrenergic agonists and antagonists as controls is critical for validating the assay's performance and ensuring the reliability of the obtained Ki values.

Sources

- 1. Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 4. Ciclafrine - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]

Ciclafrine Hydrochloride: Sympathomimetic Modulation and Hemodynamic Stability

Technical Guide for Drug Development & Pharmacology Professionals

Executive Summary & Chemical Identity

Ciclafrine hydrochloride (Code: Goa-2906 , W-43026A ) represents a distinct class of sympathomimetic agents designed to combat hypotension without the excessive chronotropic liabilities often associated with pure

This guide analyzes the pharmacodynamic profile of Ciclafrine, focusing on its dual-mechanism action within the sympathetic nervous system (SNS). It serves as a blueprint for researchers investigating similar antihypotensive agents, detailing the rigorous experimental frameworks required to distinguish direct receptor agonism from indirect neurotransmitter release.

| Parameter | Technical Specification |

| CAS Number | 55694-98-9 |

| Chemical Class | Phenethylamine derivative (Spiro-hemiaminal ether) |

| Primary Indication | Antihypotensive (Orthostatic Hypotension) |

| Mechanism Class | Mixed-acting Sympathomimetic (Direct |

| Molecular Weight | 247.33 g/mol (Free base) |

Molecular Mechanism of Action (MOA)

The efficacy of Ciclafrine stems from its ability to modulate sympathetic tone through two distinct but synergistic pathways. Unlike pure catecholamines, Ciclafrine exhibits a "mixed" profile that enhances hemodynamic stability.

The Dual-Action Pathway

-

Direct

-Adrenergic Agonism: Ciclafrine binds directly to postsynaptic -

Indirect Sympathomimetic Activity: The molecule acts as a substrate for the Norepinephrine Transporter (NET) or diffuses into the presynaptic nerve terminal, displacing norepinephrine (NE) from storage vesicles (VMAT2 interaction). This "displaced" NE spills into the synaptic cleft, amplifying the adrenergic signal.

Visualization of Signaling Architecture

The following diagram illustrates the concurrent direct and indirect mechanisms at the neuroeffector junction.

Figure 1: Dual-mechanism of Ciclafrine showing direct receptor binding and tyramine-like displacement of norepinephrine.

Physiological & Hemodynamic Translation

The clinical utility of Ciclafrine is defined by its ability to raise blood pressure with a relatively blunted chronotropic (heart rate) effect compared to agents like isoproterenol.

Hemodynamic Profile Matrix

| Physiological Target | Effect Direction | Mechanism | Clinical Outcome |

| Systolic BP | Increase (↑↑) | Arterial vasoconstriction ( | Reversal of orthostasis |

| Diastolic BP | Increase (↑) | Increased venous return & SVR | Improved coronary perfusion |

| Heart Rate | Variable (↔/↓) | Baroreceptor reflex opposes direct | Minimal tachycardia (Safety advantage) |

| Renal Blood Flow | Maintenance (↔) | Balanced vasoconstriction | Preserved filtration pressure |

The "Sympathetic Paradox"

A critical feature of Ciclafrine is the mitigation of reflex bradycardia often seen with pure

Experimental Protocols for Validation

To scientifically validate the dual mechanism of Ciclafrine, researchers must employ a "Subtraction Protocol." This involves testing the drug in the presence and absence of specific antagonists and sympathetic depletion.

Protocol A: Differentiation of Direct vs. Indirect Action (In Vivo)

Objective: Determine what percentage of the pressor response is due to direct receptor binding versus endogenous NE release.

Methodology:

-

Subject: Pithed Rat Model (removes central baroreceptor reflexes).

-

Phase 1 (Baseline): Administer Ciclafrine (IV bolus, 0.1–1.0 mg/kg). Record Mean Arterial Pressure (MAP) and Heart Rate (HR).

-

Phase 2 (Depletion): Pre-treat a separate cohort with Reserpine (5 mg/kg IP, 24h prior). Reserpine depletes vesicular NE stores.

-

Phase 3 (Challenge): Administer Ciclafrine to the Reserpinized group.

-

Result Logic: If the pressor response is abolished, the drug is 100% Indirect . If the response persists but is blunted, it is Mixed . If unchanged, it is Direct .

-

-

Phase 4 (Ganglionic Blockade): Use Hexamethonium or Chlorisondamine to block autonomic outflow, isolating peripheral effects.

Protocol B: Radioligand Binding Assay (In Vitro)

Objective: Quantify affinity (

Step-by-Step Workflow:

-

Tissue Prep: Rat cerebral cortex membranes (rich in

receptors). -

Ligands:

- Marker: [3H]-Prazosin (0.2 nM).

- Marker: [3H]-Clonidine or [3H]-Rauwolscine.

-

Incubation: Incubate membranes with radioligand + increasing concentrations of Ciclafrine (

to -

Filtration: Rapid vacuum filtration over GF/B filters.

-

Analysis: Measure radioactivity via liquid scintillation. Plot displacement curves to calculate

and derive

Experimental Decision Logic

The following diagram outlines the logical flow for characterizing the sympathetic profile of Ciclafrine.

Figure 2: Decision tree for distinguishing indirect vs. direct sympathomimetic mechanisms.

Safety & Toxicology Considerations

When developing Ciclafrine or analogous compounds, the following toxicological endpoints are critical due to the sympathetic mechanism:

-

Therapeutic Index (TI): The ratio between the pressor dose (

) and the arrhythmogenic dose. Ciclafrine historically shows a wider TI than pure catecholamines due to the "ceiling effect" of indirect release (NE stores are finite). -

Tachyphylaxis: Repeated dosing of indirect sympathomimetics often leads to diminishing returns (tachyphylaxis) as presynaptic NE pools are temporarily exhausted. This must be monitored in repeat-dose toxicity studies.

-

Drug Interactions:

-

MAO Inhibitors: Contraindicated. Blocking MAO while releasing NE (via Ciclafrine) can cause hypertensive crisis.

-

Tricyclic Antidepressants (TCAs): TCAs block NET. This would theoretically inhibit the indirect component of Ciclafrine (preventing entry into the nerve terminal) while potentiating the direct component.

-

References

-

PubChem. (n.d.). Ciclafrine.[1][2][3] National Library of Medicine. Retrieved February 4, 2026, from [Link]

-

World Health Organization. (n.d.). Ciclafrine - International Nonproprietary Names. Retrieved February 4, 2026, from [Link]

-

CV Pharmacology. (n.d.). Centrally Acting Sympatholytics and Adrenergic Mechanisms. Retrieved February 4, 2026, from [Link]

-

National Institutes of Health (NIH). (n.d.). Alpha-1 Adrenergic Receptor Signaling. PubMed. Retrieved February 4, 2026, from [Link]

-

Wikipedia. (n.d.).[4] Ciclafrine.[1][2][3] Retrieved February 4, 2026, from [Link]

Sources

Technical Guide: In Vitro Characterization Framework for Ciclafrine Hydrochloride

Executive Summary & Compound Identity

Ciclafrine hydrochloride (developmental codes: W-43026A, Go 3026A) is a synthetic sympathomimetic agent belonging to the phenethylamine family. Structurally characterized as a bicyclic analogue of dopamine, it incorporates a hemiaminal ether moiety. Historically investigated for its potential in treating hypotension and modulating intraocular pressure (glaucoma), its pharmacological profile suggests significant interaction with dopaminergic and adrenergic receptor systems.

This guide outlines a rigorous in vitro characterization framework. Because Ciclafrine acts as a catecholamine analog, specific attention must be paid to oxidative stability and receptor subtype selectivity (D1-like vs. D2-like vs. Adrenergic).

| Property | Details |

| CAS Number | 51222-36-7 |

| Chemical Formula | C₁₅H₂₁NO₂[1] · HCl |

| Molecular Weight | 283.79 g/mol (Salt) |

| Core Structure | 3-(1-Oxa-4-azaspiro[4.6]undec-2-yl)phenol |

| Primary Class | Sympathomimetic; Dopaminergic Agonist |

| Solubility | Water-soluble (Salt form); Soluble in DMSO |

Physicochemical Profiling

Before biological testing, the integrity of the compound in solution must be validated. Ciclafrine contains a phenolic hydroxyl group, rendering it susceptible to oxidation, similar to dopamine and epinephrine.

Stability & Solubility Assessment[2][3][4]

-

Oxidative Stability: Phenolic compounds can auto-oxidize to form quinones, which may covalently bind to proteins and produce false positives (PAINS - Pan-Assay Interference Compounds).

-

Protocol: Incubate 10 µM Ciclafrine HCl in PBS (pH 7.4) at 37°C for 24 hours. Monitor via HPLC-UV/Vis.

-

Mitigation: If degradation >5% is observed, all subsequent assay buffers must be supplemented with an antioxidant (e.g., 0.1% Ascorbic Acid or Sodium Metabisulfite).

-

-

pH-Dependent Hydrolysis: The hemiaminal ether linkage may be sensitive to extreme pH.

-

Protocol: Stress test at pH 1.2 (Simulated Gastric Fluid) and pH 7.4 to determine half-life (

).

-

Figure 1: Physicochemical stability workflow to prevent assay artifacts.

Pharmacodynamic Characterization (Mechanism of Action)

Ciclafrine's activity profile necessitates a dual-track investigation into Dopamine (DA) and Adrenergic receptors. The following assays establish the Affinity (Binding) and Efficacy (Functional response).

Receptor Binding Profile (Radioligand Displacement)

To determine the equilibrium dissociation constant (

| Target Receptor | Radioligand | Reference Compound | Rationale |

| Dopamine D₁ | [³H]-SCH 23390 | SCH 23390 | Assess D1-like affinity. |

| Dopamine D₂ | [³H]-Methylspiperone | Haloperidol | Primary target for hypotensive/ocular effects. |

| [³H]-Prazosin | Prazosin | Assess cross-reactivity (vasoconstriction potential). |

Functional Assays (G-Protein Signaling)

Binding does not equate to activation. As a putative agonist, Ciclafrine should modulate second messengers.

-

D₁ Pathway (

): Measures stimulation of Adenylyl Cyclase -

D₂ Pathway (

): Measures inhibition of Adenylyl Cyclase

Figure 2: Expected signal transduction pathway for D2-agonist activity.

Detailed Experimental Protocol: D₂ Receptor Binding Assay

This protocol is the "Gold Standard" for validating Ciclafrine's primary mechanism.

Objective: Determine the

Materials:

-

Source: CHO-K1 cells stably expressing human D₂ receptors.

-

Ligand: [³H]-Methylspiperone (0.5 nM final concentration).

-

Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 0.1% Ascorbic Acid (Critical for Ciclafrine stability), pH 7.4.

Step-by-Step Workflow:

-

Membrane Preparation: Harvest CHO-K1 cells, homogenize in ice-cold buffer, and centrifuge at 40,000 x g. Resuspend pellet to a protein concentration of ~10 µ g/well .

-

Assay Setup (96-well plate):

-

Total Binding: Membrane + [³H]-Ligand + Vehicle (DMSO 1%).

-

Non-Specific Binding (NSB): Membrane + [³H]-Ligand + 10 µM Haloperidol (saturating concentration).

-

Test: Membrane + [³H]-Ligand + Ciclafrine HCl (concentration range:

M to

-

-

Incubation: Incubate for 60 minutes at 25°C in the dark (prevent photo-oxidation).

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce filter binding). Wash 3x with ice-cold buffer.

-

Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis:

Calculate Specific Binding = (Total - NSB). Fit data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to derive

ADME Profiling (Metabolic Stability)

Given its phenolic structure, Ciclafrine is a likely substrate for Phase II conjugation (Glucuronidation/Sulfation) and Phase I oxidation.

Assay: Microsomal Stability (Human Liver Microsomes - HLM)

-

System: Pooled HLM (0.5 mg/mL protein).

-

Cofactors: NADPH (for CYP450) and UDPGA (for UGTs). Note: Most standard screens only use NADPH. For Ciclafrine, UDPGA is recommended to detect rapid phenol conjugation.

-

Timepoints: 0, 5, 15, 30, 60 minutes.

-

Analysis: LC-MS/MS monitoring of parent depletion.

-

Success Criteria: An intrinsic clearance (

) < 15 µL/min/mg protein indicates good metabolic stability.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 193971, Ciclafrine. Retrieved from [Link]

-

Seeman, P. (1980). Brain dopamine receptors. Pharmacological Reviews, 32(3), 229-313. (Foundational text on Dopamine receptor binding protocols). [Link]

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

Sources

Structural Activity Relationship of Ciclafrine Hydrochloride Analogs: A Technical Guide

This guide provides an in-depth technical analysis of the structural activity relationship (SAR) of Ciclafrine hydrochloride and its analogs. It is designed for researchers in medicinal chemistry and pharmacology.

Abstract

Ciclafrine hydrochloride (W-43026A, Go-3026A) is a spirocyclic sympathomimetic agent belonging to the class of hemiaminal ethers.[1] Chemically defined as 3-(1-Oxa-4-azaspiro[4.6]undec-2-yl)phenol , it was developed as an antihypotensive agent. This guide dissects the pharmacophore of Ciclafrine, analyzing how the spiro-fused cycloheptane ring and the meta-substituted phenol govern its adrenergic potency. We explore the synthesis of analogs via the condensation of amino alcohols with cyclic ketones and map the critical structural determinants for receptor binding.

Chemical Architecture & Pharmacophore

Ciclafrine represents a rigidified analog of the classical phenethylamine pharmacophore. Unlike flexible catecholamines (e.g., norepinephrine), Ciclafrine constrains the ethylamine side chain within a 1-oxa-4-azaspiro[4.6]undecane system. This spiro-oxazolidine core provides metabolic stability against Monoamine Oxidase (MAO) and enhances selectivity.

Core Structural Elements

The molecule can be dissected into three functional domains:

-

The Aromatic Head: A meta-hydroxyphenyl group, essential for hydrogen bonding with the adrenergic receptor (likely Serine residues in TM5).

-

The Heterocyclic Linker: A 5-membered oxazolidine ring that restricts the conformation of the amine and oxygen.

-

The Hydrophobic Tail: A 7-membered cycloheptane ring spiro-fused to the oxazolidine, providing bulk tolerance and lipophilic interaction.

Pharmacophore Visualization

The following diagram illustrates the key interaction points of the Ciclafrine scaffold.

Figure 1: Pharmacophore map of Ciclafrine showing structural domains and predicted receptor interactions.

Synthesis of Ciclafrine and Analogs

The synthesis of Ciclafrine and its analogs relies on a condensation reaction between a

Synthetic Protocol (General Procedure)

Reaction: Condensation of Norfenefrine with Cycloheptanone.

-

Reagents:

-

Norfenefrine (3-(1-hydroxy-2-aminoethyl)phenol): 1.0 eq

-

Cycloheptanone: 1.1 eq

-

Solvent: Toluene or Benzene (with Dean-Stark trap) or Ethanol.

-

Catalyst: p-Toluenesulfonic acid (catalytic amount).

-

-

Procedure:

-

Step 1: Dissolve Norfenefrine in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Step 2: Add Cycloheptanone and a catalytic amount of p-TsOH.

-

Step 3: Reflux the mixture for 12–24 hours. The water generated during oxazolidine formation is azeotropically removed.

-

Step 4: Monitor reaction via TLC (disappearance of Norfenefrine).

-

Step 5: Cool to room temperature. The product may precipitate as a salt or require evaporation.

-

Step 6: Recrystallize from ethanol/ether to obtain Ciclafrine (free base or HCl salt).

-

Synthesis Workflow Diagram

Figure 2: Synthetic pathway for Ciclafrine via condensation of norfenefrine and cycloheptanone.

Structural Activity Relationship (SAR)

The biological activity of Ciclafrine analogs is tightly controlled by three vectors: the ring size of the spiro-alkane, the position of the phenolic hydroxyl, and the substitution on the nitrogen.

Vector A: The Spiro-Cycloalkane Ring

The size of the spiro-ring determines the lipophilicity (

-

Cyclopentane (5-membered): Often results in lower potency due to insufficient hydrophobic surface area.

-

Cyclohexane (6-membered): Standard analog; typically shows good activity but may differ in selectivity profiles.

-

Cycloheptane (7-membered - Ciclafrine): Optimal for this specific series. The 7-membered ring provides a unique "twist-chair" conformation that may maximize van der Waals contacts in the receptor's orthosteric site.

-

Cyclooctane (8-membered): steric bulk often exceeds the pocket limit, reducing affinity.

Vector B: Aromatic Substitution

-

Meta-OH (3-OH): Critical. Mimics the meta-hydroxyl of norepinephrine. Removal or displacement to the para position significantly reduces alpha-adrenergic agonist activity.

-

Para-OH: Shifts selectivity towards beta-adrenergic receptors or reduces overall potency (similar to tyramine vs. norepinephrine).

-

Unsubstituted (Phenyl): Results in indirect sympathomimetic activity (releasing agent) rather than direct agonism, similar to amphetamine.

Vector C: Nitrogen Substitution

-

Secondary Amine (-NH-): Essential for optimal activity in the oxazolidine series.

-

N-Methylation: Can be tolerated but often shifts selectivity towards beta-receptors (epinephrine-like).

-

Bulky N-substituents: Generally abolish agonist activity, potentially converting the molecule into an antagonist.

Comparative SAR Data (Representative Trends)

| Analog ID | Spiro-Ring Size | Aromatic Sub.[2] | Predicted Activity | LogP (Est.) |

| Ciclafrine | Cycloheptane (7) | 3-OH | High (Agonist) | 2.8 |

| Analog A | Cyclohexane (6) | 3-OH | Moderate-High | 2.4 |

| Analog B | Cyclopentane (5) | 3-OH | Low-Moderate | 2.0 |

| Analog C | Cycloheptane (7) | 4-OH | Low (Beta-shift) | 2.8 |

| Analog D | Cycloheptane (7) | H (None) | Indirect / CNS | 3.5 |

Mechanism of Action: Adrenergic Signaling

Ciclafrine acts as a sympathomimetic, primarily targeting alpha-adrenergic receptors . Upon binding, it activates the Gq-coupled signaling cascade, leading to vasoconstriction and an increase in blood pressure.

Signaling Cascade

-

Binding: Ciclafrine binds to the

-adrenergic receptor on vascular smooth muscle cells. -

Activation: The receptor undergoes a conformational change, activating the Gq protein.

-

Effectors: Gq activates Phospholipase C (PLC).

-

Second Messengers: PLC hydrolyzes PIP2 into IP3 and DAG.

-

Response: IP3 triggers Calcium release from the sarcoplasmic reticulum, causing smooth muscle contraction (Vasoconstriction).

Figure 3: Signal transduction pathway for Ciclafrine-mediated vasoconstriction.

References

-

PubChem. (n.d.). Ciclafrine | C15H21NO2.[3] National Library of Medicine. Retrieved from [Link]

-

Wikipedia. (n.d.). Ciclafrine.[3][4][5] Retrieved from [Link]

-

ChEMBL. (n.d.). Ciclafrine Target Profile. EMBL-EBI. Retrieved from [Link]

-

DrugBank. (n.d.). Adrenergic Receptor Signaling. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Inducing Vasoconstriction in Isolated Tissues with Ciclafrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Vasoconstrictive Potential of Ciclafrine Hydrochloride

Ciclafrine hydrochloride is a sympathomimetic agent belonging to the phenethylamine family. As a selective alpha-1 adrenergic receptor agonist, it is a valuable pharmacological tool for researchers investigating vascular smooth muscle physiology and pathophysiology. Its primary mechanism of action involves the stimulation of alpha-1 adrenergic receptors, which are predominantly located on the vascular smooth muscle cells of arteries and veins.[1][2] This targeted activation initiates a signaling cascade that leads to vasoconstriction, an increase in peripheral vascular resistance, and consequently, a rise in arterial blood pressure.[1][3]

These application notes provide a comprehensive guide for utilizing Ciclafrine hydrochloride to induce and study vasoconstriction in isolated tissue preparations, a fundamental technique in cardiovascular pharmacology. By offering detailed protocols, mechanistic insights, and data analysis guidance, this document aims to empower researchers to conduct robust and reproducible experiments.

I. The Scientific Bedrock: Mechanism of Alpha-1 Adrenergic Vasoconstriction

The vasoconstrictive effect of Ciclafrine hydrochloride is rooted in its interaction with the alpha-1 adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with the Gq alpha subunit.[4] Upon binding of Ciclafrine, the Gq protein is activated, triggering a cascade of intracellular events that culminate in smooth muscle contraction.

The Signaling Cascade:

-

Receptor Activation: Ciclafrine hydrochloride binds to the alpha-1 adrenergic receptor on the surface of vascular smooth muscle cells.

-

Gq Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gq alpha subunit stimulates the enzyme phospholipase C.

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), an intracellular calcium store. This binding triggers the release of calcium ions (Ca2+) from the SR into the cytoplasm.

-

Calcium-Calmodulin Complex Formation: The increased intracellular Ca2+ concentration leads to the binding of Ca2+ to the protein calmodulin.

-

Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).

-

Myosin Light Chain Phosphorylation: Activated MLCK phosphorylates the regulatory light chain of myosin.

-

Cross-Bridge Cycling and Contraction: Phosphorylation of the myosin light chain allows it to interact with actin filaments, initiating cross-bridge cycling and resulting in smooth muscle contraction and vasoconstriction.

Diagram of the Alpha-1 Adrenergic Signaling Pathway

Caption: Alpha-1 adrenergic receptor signaling cascade leading to vasoconstriction.

II. Experimental Protocol: Isolated Aortic Ring Assay

This protocol details the methodology for assessing the vasoconstrictive effects of Ciclafrine hydrochloride using an isolated rat aortic ring preparation. This ex vivo model allows for the direct measurement of vascular smooth muscle contractility in a controlled environment.[5][6]

A. Materials and Reagents

-

Ciclafrine hydrochloride: Prepare a stock solution (e.g., 10 mM) in distilled water or an appropriate solvent. Subsequent dilutions should be made in Krebs-Henseleit solution.

-

Krebs-Henseleit Solution (Physiological Salt Solution):

-

Composition (in mM): NaCl (118.4), KCl (4.7), CaCl2 (2.5), MgSO4 (1.2), KH2PO4 (1.2), NaHCO3 (25.0), Glucose (11.7).

-

Preparation: Dissolve salts in distilled water. The solution should be freshly prepared on the day of the experiment and continuously gassed with 95% O2 / 5% CO2 (carbogen) to maintain a physiological pH of approximately 7.4.[7][8]

-

-

Potassium Chloride (KCl) Solution: A high concentration KCl solution (e.g., 80 mM) is used to test the viability of the aortic rings by inducing a maximal contraction.

-

Animal Model: Adult male Wistar or Sprague-Dawley rats (250-300 g) are commonly used. All animal procedures must be approved by the institutional animal care and use committee.

B. Equipment

-

Isolated Organ Bath System: Comprising a water-jacketed organ bath, a force-displacement transducer, an amplifier, and a data acquisition system.[9][10]

-

Dissection Tools: Fine scissors, forceps, and a dissecting microscope.

-

Aeration System: Carbogen gas tank with a regulator and tubing.

-

Micropipettes and Syringes

C. Step-by-Step Methodology

-

Tissue Preparation:

-

Euthanize the rat using an approved method.

-

Carefully excise the thoracic aorta and place it in a petri dish containing cold, carbogen-gassed Krebs-Henseleit solution.

-

Under a dissecting microscope, remove any adhering fat and connective tissue.

-

Cut the aorta into rings of approximately 2-3 mm in length. Take care to avoid stretching or damaging the tissue.

-

-

Mounting the Aortic Rings:

-

Suspend each aortic ring between two L-shaped stainless-steel hooks in the organ bath chamber filled with Krebs-Henseleit solution.

-

The organ bath should be maintained at 37°C and continuously gassed with carbogen.[8]

-

Attach the upper hook to the force-displacement transducer.

-

-

Equilibration and Viability Check:

-

Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams.[7] During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

-

After equilibration, assess the viability of the rings by inducing a contraction with 80 mM KCl. A robust and sustained contraction indicates healthy tissue.

-

Wash the tissues repeatedly with Krebs-Henseleit solution until the tension returns to the baseline.

-

-

Generating a Cumulative Dose-Response Curve:

-

Once the baseline tension is stable, add Ciclafrine hydrochloride to the organ bath in a cumulative manner, starting with the lowest concentration.

-

Allow the tissue to reach a stable contractile response (plateau) at each concentration before adding the next, typically in half-log increments (e.g., 1 nM, 3 nM, 10 nM, 30 nM, etc.).

-

Record the contractile force at each concentration.

-

Experimental Workflow Diagram

Sources

- 1. graphpad.com [graphpad.com]

- 2. Pharmacological interactions of vasoconstrictors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of drugs on the constriction of isolated depolarized blood vessels in response to calcium or barium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological implications of the flow-dependence of vascular smooth muscle tone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Tutorial: Plotting dose-response curves. - FAQ 1726 - GraphPad [graphpad.com]

- 10. Ciliary vasoconstriction after topical adrenergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for the In Vivo Administration of Ciclafrine Hydrochloride in Rodent Models

Abstract: This document provides a comprehensive guide for the effective and humane in vivo administration of Ciclafrine hydrochloride to rodent models. Ciclafrine is a potent and selective α1a-adrenergic receptor agonist, making it a valuable tool in cardiovascular and metabolic research. The selection of an appropriate administration route is critical as it directly influences the compound's pharmacokinetic and pharmacodynamic profile, thereby impacting experimental outcomes and data reproducibility. This guide synthesizes field-proven insights and established best practices to explain the causality behind experimental choices, offering detailed, step-by-step protocols for intravenous, intraperitoneal, subcutaneous, and oral gavage administration.

Section 1: Foundational Principles: Vehicle Selection and Formulation

The successful administration of any test article begins with its proper formulation. Ciclafrine hydrochloride, as a salt, is generally water-soluble. However, the choice of vehicle is paramount to ensure compound stability, bioavailability, and the minimization of irritation at the injection site.

1.1 Causality of Vehicle Choice

The primary goal is to achieve a sterile, isotonic, and pH-neutral solution.

-

Solubility & Stability: While hydrochloride salts often dissolve in aqueous solutions, solubility can be pH-dependent.[1][2] It is crucial to determine the optimal pH range for Ciclafrine's stability in solution. For many HCl salts, sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) are excellent starting points.[3]

-

Irritation & Toxicity: The vehicle itself must be non-toxic and non-irritating. Organic solvents like DMSO should be used with caution and at minimal concentrations, as they can cause local tissue damage and confound experimental results. If a co-solvent is necessary, alternatives like polyethylene glycol (PEG) or propylene glycol may be considered, but their concentrations must be carefully controlled and validated.[3]

-

Route Compatibility: The viscosity and composition of the formulation must be compatible with the intended route. For instance, intravenous (IV) injections require a completely soluble, non-hemolytic formulation, whereas subcutaneous (SC) injections can accommodate slightly more viscous solutions or suspensions.

1.2 Recommended Vehicle & Formulation Protocol

For most acute studies involving Ciclafrine hydrochloride, sterile 0.9% saline is the recommended vehicle.

Protocol: Preparation of a 1 mg/mL Sterile Solution

-

Aseptic Environment: Perform all steps in a laminar flow hood or using aseptic technique to ensure sterility.[4]

-

Calculation: Determine the total volume needed for the experiment, including a small overage (~10-20%) to account for hub loss in syringes.

-

Weighing: Accurately weigh the required amount of Ciclafrine hydrochloride powder.

-

Dissolution: Add the powder to the appropriate volume of sterile 0.9% Sodium Chloride Injection, USP.

-

Solubilization: Vortex gently until the compound is fully dissolved. A brief, low-power water bath sonication can aid dissolution if needed.

-

Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile, sealed vial. This is a critical step to prevent the introduction of pathogens.[5]

-

Labeling & Storage: Clearly label the vial with the compound name, concentration, date, and preparer's initials. Store as recommended by the manufacturer, typically at 2-8°C and protected from light. Warm the solution to room temperature before administration to avoid animal discomfort.[6]

Section 2: Strategic Selection of Administration Route

The choice of administration route is a critical experimental parameter that dictates the onset, duration, and intensity of the compound's effect. The decision should be based on the specific scientific question being addressed.

Table 1: Comparison of Common Administration Routes in Rodents

| Feature | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) | Oral Gavage (PO) |

|---|---|---|---|---|

| Speed of Onset | Fastest (seconds to minutes) | Fast (minutes) | Slower (minutes to hours) | Slowest (variable) |

| Bioavailability | 100% (by definition) | High, but variable | High, but slower absorption | Lower and variable (first-pass metabolism)[7] |

| Typical Max Volume (Mouse) | 5-10 mL/kg[8] | < 10 mL/kg[4] | < 3 mL[6] | 10 mL/kg[9] |

| Typical Max Volume (Rat) | 5-10 mL/kg | < 10 mL/kg[4] | < 10 mL[6] | 10-20 mL/kg[9] |

| Primary Advantage | Precise dose delivery, rapid effect | Ease of administration, large volume | Sustained release, low stress | Mimics clinical oral route |

| Primary Disadvantage | Technically challenging, requires restraint | Inadvertent injection into organs[10] | Slower onset, potential for site irritation | Risk of aspiration, stress[11] |

Caption: Decision workflow for selecting a rodent administration route.

Section 3: Detailed Administration Protocols

Adherence to standardized, validated protocols is essential for animal welfare and data integrity. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

3.1 Intravenous (IV) Injection via the Lateral Tail Vein

This route provides immediate and complete systemic delivery, ideal for pharmacokinetic studies or when a rapid onset of action is required.[5]

-

Materials:

-

Step-by-Step Protocol:

-

Preparation: Warm the animal for 5-10 minutes to dilate the lateral tail veins.[12] Place the conscious animal into the restrainer.

-

Vein Identification: Gently wipe the tail with an alcohol pad. The two lateral tail veins should be visible on either side of the tail.

-

Injection: With the needle bevel facing up, align the syringe parallel to the tail.[13] Insert the needle smoothly into the distal third of the vein. A slight "flash" of blood in the needle hub may indicate successful entry.

-

Administration: Inject the solution slowly and steadily.[12] Resistance or the formation of a subcutaneous bleb indicates a failed attempt. If this occurs, withdraw the needle, apply gentle pressure with gauze, and use a new needle for any subsequent attempt, preferably on the alternate vein or a more proximal site on the same vein.

-

Completion: After injection, withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent hematoma formation.

-

Monitoring: Return the animal to its cage and monitor for any adverse reactions.

-

3.2 Intraperitoneal (IP) Injection

A common parenteral route valued for its relative ease and ability to deliver larger volumes. The substance is absorbed through the rich vascular supply of the peritoneal cavity.[5]

-

Materials:

-

Sterile syringes (1-3 mL)

-

Sterile needles (25-27 G for mice, 23-25 G for rats)[4]

-

-

Step-by-Step Protocol:

-

Restraint: Manually restrain the mouse or rat, ensuring a firm grip that exposes the ventral abdomen. For rats, a two-person technique may be required.[5]

-

Positioning: Tilt the animal's head downward at a 30-40° angle. This uses gravity to move the abdominal organs away from the injection site.[4]

-

Site Identification: The target is the lower right abdominal quadrant. This location avoids the cecum (left side) and the urinary bladder (midline).[14][15]

-

Injection: Insert the needle (bevel up) at a 30-40° angle into the skin, advancing just enough to penetrate the abdominal wall.

-

Verification: Gently aspirate by pulling back on the plunger. If you see air (negative pressure), proceed. If you aspirate urine (yellow), blood (red), or intestinal contents (brown/green), withdraw the needle immediately, discard the syringe, and re-attempt with fresh materials.[4]

-

Administration: Depress the plunger smoothly.

-

Completion: Withdraw the needle and return the animal to its cage. Monitor for signs of distress.

-

3.3 Subcutaneous (SC or SQ) Injection

This method involves injecting into the space between the skin and underlying muscle, resulting in slower, more sustained absorption. It is well-suited for delivering larger volumes or substances that might be irritating via other routes.[5] A study involving the selective α1A-AR agonist A61603 successfully used subcutaneous infusion in mice.[16][17]

-

Materials:

-

Sterile syringes (1-3 mL)

-

Sterile needles (25-27 G)[6]

-

-

Step-by-Step Protocol:

-

Restraint: Manually restrain the animal. For mice, scruffing the loose skin at the nape of the neck is effective.[6]

-

Site Identification: The most common site is the loose skin over the shoulders (interscapular region).[18]

-

Injection: Using your non-dominant hand, lift the skin to create a "tent." Insert the needle (bevel up) into the base of the tented skin, parallel to the animal's body.[19]

-

Verification: Gently aspirate to ensure the needle has not entered a blood vessel.[6]

-

Administration: Inject the solution. A small bleb will form under the skin, which will dissipate as the substance is absorbed.

-

Completion: Withdraw the needle and return the animal to its cage.

-

3.4 Oral Gavage (PO)

Oral gavage is used to administer a precise dose directly into the stomach, bypassing taste and ensuring the full dose is received. This is the preferred oral route when voluntary intake in food or water is not feasible.[9]

-

Materials:

-

Appropriately sized oral gavage needle (feeding tube). These are typically stainless steel or flexible plastic with a ball-tip to prevent injury.[20]

-

Mice: 18-22 G, 1-1.5 inches long

-

Rats: 16-18 G, 2-3 inches long

-

-

Sterile syringe

-

-

Step-by-Step Protocol:

-

Restraint: Restrain the animal firmly, holding its head and neck immobile to prevent movement. The body should be in a vertical position.

-

Measure Tube Length: Before insertion, measure the gavage tube from the animal's mouth to the last rib (xiphoid process) to estimate the distance to the stomach.[9] This prevents accidental perforation.

-

Insertion: Gently insert the gavage tube into the diastema (the gap between the incisors and molars). Advance the tube along the roof of the mouth toward the back of the pharynx.[20]

-

Entering the Esophagus: The animal should swallow as the tube reaches the pharynx, which facilitates passage into the esophagus. The tube should advance smoothly without resistance. Crucial: If you feel any resistance or if the animal begins to cough or struggle excessively, the tube may be in the trachea. Withdraw immediately and restart.[9][21]

-

Administration: Once the tube is in place, administer the substance slowly and smoothly.

-

Withdrawal: After administration, withdraw the tube in a single, smooth motion.

-

Monitoring: Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the lungs.

-

Section 4: Pharmacokinetic Profiles and Post-Procedure Care

The route of administration profoundly alters the plasma concentration-time curve of a drug. Understanding these conceptual differences is key to experimental design and data interpretation.

Caption: Conceptual pharmacokinetic profiles after different administration routes.

Post-Administration Monitoring: Regardless of the route, all animals must be monitored closely following administration. Key observations include:

-

General activity and posture

-

Respiratory rate and character

-

Signs of pain or distress (e.g., piloerection, vocalization, abnormal grooming)

-

Condition of the injection site (swelling, redness)

All observations should be documented. Adherence to institutional and national guidelines on animal welfare is mandatory.[14][22]

References

-

PubChem. (n.d.). Cyclobenzaprine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Commissiong, J. W., et al. (1981). Cyclobenzaprine: a possible mechanism of action for its muscle relaxant effect. Canadian Journal of Physiology and Pharmacology. Retrieved from [Link]

-

Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. Retrieved from [Link]

-

JoVE. (2015). Compound Administration in Rodents- Injection Techniques. Journal of Visualized Experiments. Retrieved from [Link]

-

University of Rochester Medical Center. (n.d.). Subcutaneous Injection in the Mouse. Research Animal Training. Retrieved from [Link]

-

Lin, L., et al. (2023). The Alpha-1A Adrenergic Receptor Regulates Mitochondrial Oxidative Metabolism in the Mouse Heart. Function. Retrieved from [Link]

-

Srinivas, S., et al. (2025). Impact of Vehicle Composition on Solubility, Autoclave Sterilization Stability, and Antibacterial Activity of Ciprofloxacin Hydrochloride Ear Drops. International Journal of Molecular Sciences. Retrieved from [Link]

-

Weir, B., & Sin, N. (2023). Cyclobenzaprine. StatPearls Publishing. Retrieved from [Link]

-

UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. The University of British Columbia. Retrieved from [Link]

-

UBC Animal Care Services. (n.d.). Intravenous Tail Vein Injections in the Adult Mouse SOP. The University of British Columbia. Retrieved from [Link]

-

Lemaire, M., & Tillement, J. P. (1982). Cyclosporine pharmacokinetics in rats and interspecies comparison in dogs, rabbits, rats, and humans. Journal of Pharmacokinetics and Biopharmaceutics. Retrieved from [Link]

-

Washington University in St. Louis. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Research A-Z. Retrieved from [Link]

-

University of Rochester Medical Center. (n.d.). Subcutaneous Injection in the Mouse. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclobenzaprine. Retrieved from [Link]

-

The University of Queensland. (2024). Intravenous (IV) Tail Vein Injection in Mice and Rats. Retrieved from [Link]

-

Montgomery, M. D., et al. (2017). An Alpha-1A Adrenergic Receptor Agonist Prevents Acute Doxorubicin Cardiomyopathy in Male Mice. PLOS One. Retrieved from [Link]

-

Virginia Tech. (2017). SOP: Intraperitoneal Injections in the Rat. Office of the University Veterinarian. Retrieved from [Link]

-

Scott, D. O., et al. (2005). Bioavailability assessment of cyclosporine in the rat. Influence of route of administration. Discovery Medicine. Retrieved from [Link]

-

Srinivas, S., et al. (2025). Impact of Vehicle Composition on Solubility, Autoclave Sterilization Stability, and Antibacterial Activity of Ciprofloxacin Hydrochloride Ear Drops. PubMed. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IACUC Routes of Administration Guidelines. Research & Innovation Office. Retrieved from [Link]

-

UBC Animal Care Services. (n.d.). Subcutaneous (SC or SQ) Injection in Rats and Mice SOP. The University of British Columbia. Retrieved from [Link]

-

Ryffel, B., et al. (1987). Pharmacokinetic profiles of cyclosporine in rats. Influence of route of administration and dosage. Transplantation Proceedings. Retrieved from [Link]

-

Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]

-

Procedures with Care. (n.d.). Intraperitoneal Injection in the Rat. Retrieved from [Link]

-

Montgomery, M. D., et al. (2017). An Alpha-1A Adrenergic Receptor Agonist Prevents Acute Doxorubicin Cardiomyopathy in Male Mice. PubMed. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Cyclobenzaprine hydrochloride? Retrieved from [Link]

-

de Oliveira, M. F., et al. (2017). Rat Cerebrospinal Fluid Treatment Method through Cisterna Cerebellomedullaris Injection. Journal of Visualized Experiments. Retrieved from [Link]

-

Ghanem, A. H., & Mahmoud, H. A. (1990). Transdermal delivery of isoproterenol HCl: an investigation of stability, solubility, partition coefficient, and vehicle effects. International Journal of Pharmaceutics. Retrieved from [Link]

-

ResearchGate. (2023). The Alpha-1A Adrenergic Receptor Regulates Mitochondrial Oxidative Metabolism in the Mouse Heart. Retrieved from [Link]

-

Wang, D., et al. (2015). Pharmacokinetics of Cycloserine in Rats by HPLC-MS/MS. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

-

University of Wisconsin-Madison. (2009). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS. Office of Research. Retrieved from [Link]

-

Queen's University. (n.d.). Intraperitoneal Injection in Rats. Animals in Science. Retrieved from [Link]

-

NIH OACU. (n.d.). Administration Routes. National Institutes of Health. Retrieved from [Link]

-

Texas Tech University. (2022). Intravenous Tail Vein Injections. Institutional Animal Care and Use Committee. Retrieved from [Link]

-

Ma, B., et al. (2014). Pharmacokinetics in rats and tissue distribution in mouse of magnoflorine by ultra performance liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Virginia Tech. (2017). SOP: Mouse Intravenous Injections. Office of the University Veterinarian. Retrieved from [Link]

-

UBC Animal Care Services. (2021). Oral Dosing (Gavage) in Adult Mice SOP. The University of British Columbia. Retrieved from [Link]

-

accessdata.fda.gov. (n.d.). YUVEZZI (carbachol and brimonidine tartrate ophthalmic solution) 2.75% / 0.1%. Retrieved from [Link]

-

West Virginia University IACUC. (2024). WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. Retrieved from [Link]

-

Virginia Tech. (2017). SOP: Oral Gavage in the Rat. Office of the University Veterinarian. Retrieved from [Link]

-

University of Louisville. (n.d.). Mouse Oral Gavage Administration. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Impact of Vehicle Composition on Solubility, Autoclave Sterilization Stability, and Antibacterial Activity of Ciprofloxacin Hydrochloride Ear Drops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transdermal delivery of isoproterenol HCl: an investigation of stability, solubility, partition coefficient, and vehicle effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. animalcare.ubc.ca [animalcare.ubc.ca]

- 5. Video: Compound Administration in Rodents- Injection Techniques [jove.com]

- 6. animalcare.ubc.ca [animalcare.ubc.ca]

- 7. researchgate.net [researchgate.net]

- 8. animalcare.ubc.ca [animalcare.ubc.ca]

- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 10. Intraperitoneal Injection in the Rat - Research Animal Training [researchanimaltraining.com]

- 11. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]

- 12. depts.ttu.edu [depts.ttu.edu]

- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 14. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research.vt.edu [research.vt.edu]

- 16. An Alpha-1A Adrenergic Receptor Agonist Prevents Acute Doxorubicin Cardiomyopathy in Male Mice | PLOS One [journals.plos.org]

- 17. An Alpha-1A Adrenergic Receptor Agonist Prevents Acute Doxorubicin Cardiomyopathy in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Subcutaneous Injection in the Mouse - Research Animal Training [researchanimaltraining.com]

- 19. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 20. iacuc.wsu.edu [iacuc.wsu.edu]

- 21. ouv.vt.edu [ouv.vt.edu]

- 22. az.research.umich.edu [az.research.umich.edu]

Measuring downstream signaling of alpha-1 adrenoceptors with Ciclafrine hydrochloride.

For correspondence:

Abstract

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in measuring the downstream signaling of alpha-1 adrenergic receptors (α1-ARs). Alpha-1 adrenoceptors, a family of G-protein coupled receptors (GPCRs) crucial in cardiovascular and nervous system function, represent a significant target for therapeutic intervention. This document will delve into the canonical signaling pathways activated by α1-ARs and present robust, field-proven methodologies for their characterization. While the primary focus will be on the application of well-characterized α1-AR agonists to elucidate these pathways, we will also introduce Ciclafrine hydrochloride, a sympathomimetic agent, as a compound that can be profiled using the described techniques. The protocols detailed herein are designed to be self-validating systems, ensuring data integrity and reproducibility.

Introduction to Alpha-1 Adrenoceptor Signaling

Alpha-1 adrenergic receptors are members of the GPCR superfamily and are primarily associated with the Gq/11 family of heterotrimeric G-proteins.[1][2] There are three distinct subtypes: α1A, α1B, and α1D, all of which play critical roles in physiological processes such as smooth muscle contraction, cardiac function, and neurotransmission.[1][3][4] Upon activation by an agonist, such as the endogenous catecholamines norepinephrine and epinephrine, the α1-AR undergoes a conformational change that catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.[1]

This activation initiates a well-defined signaling cascade. The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1] The subsequent rise in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which phosphorylates a multitude of downstream targets, leading to a cellular response.

Furthermore, α1-AR activation can also lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and proliferation.[5]

dot graph "Alpha_1_Adrenoceptor_Signaling_Pathway" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes Agonist [label="α1-Agonist\n(e.g., Phenylephrine)", fillcolor="#FBBC05"]; Alpha1AR [label="α1-Adrenoceptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq/11 Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C (PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; IP3 [label="IP3", shape=ellipse, fillcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, fillcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca2 [label="Intracellular Ca2+\nRelease", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C (PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK1/2 Phosphorylation", shape=diamond, fillcolor="#FBBC05"]; CellularResponse [label="Cellular Response\n(e.g., Smooth Muscle Contraction)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Agonist -> Alpha1AR [label="Binds to"]; Alpha1AR -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to IP3R"]; ER -> Ca2; DAG -> PKC [label="Activates"]; Ca2 -> PKC [label="Activates"]; PKC -> CellularResponse [label="Phosphorylates\nTargets"]; Gq -> ERK [label="Leads to"]; ERK -> CellularResponse; } Canonical Alpha-1 Adrenoceptor Signaling Pathway.

Ciclafrine Hydrochloride: An Adrenergic Agent for Characterization

| Compound Information | |

| Name | Ciclafrine Hydrochloride |

| Synonyms | Go 3026A, W-43026A |

| Molecular Formula | C15H22ClNO2 |

| Molecular Weight | 283.8 g/mol |

| Chemical Structure | (Image of Ciclafrine hydrochloride structure) |

Experimental Protocols for Measuring α1-AR Downstream Signaling

The following protocols are designed to provide a comprehensive analysis of α1-AR activation. For the purpose of illustrating expected outcomes and reagent concentrations, we will use the well-characterized, non-subtype-selective α1-AR agonist, Phenylephrine , as our example compound.

Cell Culture and Maintenance

For these assays, it is recommended to use cell lines stably expressing one of the human α1-adrenoceptor subtypes (α1A, α1B, or α1D), such as HEK293 or CHO cells.

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or hygromycin B) to maintain receptor expression.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Protocol 1: Intracellular Calcium Mobilization Assay

This assay directly measures the IP3-mediated release of intracellular calcium, a primary and rapid response to Gq-coupled receptor activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM). Upon agonist stimulation, the increase in intracellular calcium leads to a significant increase in the fluorescence intensity of the dye, which can be measured in real-time using a fluorescence plate reader.

Materials:

-

HEK293 cells stably expressing an α1-AR subtype

-

Black, clear-bottom 96-well or 384-well microplates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Phenylephrine (or Ciclafrine hydrochloride) stock solution

-

Fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation)

Step-by-Step Protocol:

-

Cell Plating: Seed the HEK293 cells into the microplates at a density that will yield a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well for a 96-well plate). Incubate overnight.

-

Dye Loading: Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in Assay Buffer to final concentrations of 2 µM and 0.02%, respectively.

-

Aspirate Growth Medium: Carefully remove the growth medium from the cell plate.

-

Add Dye Loading Solution: Add 100 µL (for 96-well) of the dye loading solution to each well.

-

Incubation: Incubate the plate at 37°C for 60 minutes in the dark.

-

Wash: Gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye. After the final wash, leave 100 µL of Assay Buffer in each well.

-

Compound Preparation: Prepare a 2X concentration series of Phenylephrine (or Ciclafrine hydrochloride) in Assay Buffer in a separate plate.

-

Fluorescence Measurement: Place the cell plate and the compound plate into the fluorescence plate reader. Set the instrument to record fluorescence (Excitation: 494 nm, Emission: 516 nm) over time.

-

Agonist Addition: Program the instrument to add 100 µL of the 2X agonist solution to the corresponding wells of the cell plate and immediately begin recording the fluorescence signal.

-

Data Analysis: The increase in fluorescence intensity is proportional to the increase in intracellular calcium. Calculate the peak fluorescence response for each well and plot the response against the logarithm of the agonist concentration to determine the EC50 value.

Expected Results with Phenylephrine:

| α1-AR Subtype | Typical EC50 Range (nM) |

| α1A | 10 - 100 |

| α1B | 50 - 500 |

| α1D | 100 - 1000 |

dot graph "Calcium_Mobilization_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PlateCells [label="Plate α1-AR expressing cells\nin microplate", fillcolor="#FFFFFF"]; LoadDye [label="Load cells with\ncalcium-sensitive dye", fillcolor="#FFFFFF"]; Wash [label="Wash to remove\nexcess dye", fillcolor="#FFFFFF"]; PrepareAgonist [label="Prepare agonist\nconcentration series", fillcolor="#FFFFFF"]; Measure [label="Measure baseline\nfluorescence", shape=parallelogram, fillcolor="#FBBC05"]; Inject [label="Inject agonist and\nmeasure fluorescence change", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze data and\ncalculate EC50", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> PlateCells; PlateCells -> LoadDye; LoadDye -> Wash; Wash -> Measure; PrepareAgonist -> Inject; Measure -> Inject; Inject -> Analyze; Analyze -> End; } Workflow for the Intracellular Calcium Mobilization Assay.

Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more cumulative measure of PLC activation compared to the transient calcium signal.

Principle: IP3 is rapidly metabolized to IP2, then IP1, and finally to inositol. By inhibiting the final step of this cascade with lithium chloride (LiCl), IP1 accumulates in the cell. The amount of accumulated IP1 can be quantified using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

-

HEK293 cells stably expressing an α1-AR subtype

-

White, solid-bottom 384-well microplates

-

Stimulation Buffer: HBSS with 20 mM HEPES and 50 mM LiCl, pH 7.4

-

Phenylephrine (or Ciclafrine hydrochloride) stock solution

-

IP1-d2 conjugate and anti-IP1 cryptate antibody (from a commercial HTRF IP-One kit)

-

Lysis Buffer (provided with the kit)

-

HTRF-compatible plate reader

Step-by-Step Protocol:

-

Cell Plating: Seed cells into the microplates and incubate overnight.

-

Aspirate Growth Medium: Remove the growth medium.

-

Agonist Stimulation: Add 10 µL of Stimulation Buffer containing the desired concentration of Phenylephrine (or Ciclafrine hydrochloride) to each well.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Lysis and Detection: Add 5 µL of IP1-d2 conjugate and 5 µL of anti-IP1 cryptate antibody (prepared in Lysis Buffer according to the manufacturer's instructions) to each well.

-

Incubation: Incubate at room temperature for 60 minutes in the dark.

-

HTRF Reading: Read the plate on an HTRF-compatible reader (simultaneous reading at 665 nm and 620 nm).

-

Data Analysis: Calculate the ratio of the emission signals (665 nm / 620 nm) and multiply by 10,000. The HTRF signal is inversely proportional to the amount of IP1 produced. Plot the signal against the logarithm of the agonist concentration to determine the EC50 value.

Expected Results with Phenylephrine:

| α1-AR Subtype | Typical EC50 Range (nM) |

| α1A | 50 - 250 |

| α1B | 100 - 750 |

| α1D | 200 - 1500 |

Protocol 3: ERK1/2 Phosphorylation Assay

This assay measures a downstream signaling event that can be indicative of both G-protein dependent and independent pathways.

Principle: Activation of α1-ARs can lead to the phosphorylation of ERK1/2. This can be detected using various methods, including Western blotting or homogeneous assays like AlphaLISA or HTRF that utilize antibodies specific for phosphorylated ERK1/2 (p-ERK).

Materials (for HTRF-based assay):

-

HEK293 cells stably expressing an α1-AR subtype

-

96-well or 384-well microplates

-

Serum-free DMEM

-

Phenylephrine (or Ciclafrine hydrochloride) stock solution

-

Lysis Buffer

-

Anti-p-ERK (donor) and anti-total-ERK (acceptor) antibodies (from a commercial kit)

-

HTRF-compatible plate reader

Step-by-Step Protocol:

-

Cell Plating and Serum Starvation: Seed cells and allow them to attach. Then, replace the growth medium with serum-free DMEM and incubate for 4-6 hours to reduce basal ERK phosphorylation.

-

Agonist Stimulation: Add Phenylephrine (or Ciclafrine hydrochloride) at various concentrations and incubate for 5-10 minutes at 37°C.

-

Cell Lysis: Aspirate the medium and add Lysis Buffer to each well. Incubate on ice for 10 minutes.

-

Assay: Transfer the cell lysates to a new microplate. Add the anti-p-ERK and anti-total-ERK antibody mix as per the manufacturer's protocol.

-

Incubation: Incubate at room temperature for the recommended time (typically 1-2 hours).

-

HTRF Reading: Read the plate on an HTRF-compatible reader.

-

Data Analysis: Calculate the HTRF ratio. The signal is directly proportional to the amount of p-ERK. Plot the signal against the logarithm of the agonist concentration to determine the EC50 value.

Expected Results with Phenylephrine:

| α1-AR Subtype | Typical EC50 Range (nM) |

| α1A | 5 - 50 |

| α1B | 20 - 200 |

| α1D | 50 - 500 |

Data Interpretation and Self-Validating Systems

A key aspect of robust pharmacological profiling is the inclusion of appropriate controls to ensure the validity of the experimental system.

-

Positive Control: Use a known, high-efficacy agonist (e.g., norepinephrine or phenylephrine) to establish the maximum response of the system.

-

Negative Control: Include vehicle-only wells to determine the basal signal.

-

Antagonist Control: To confirm that the observed response is mediated by the α1-AR, pre-incubate cells with a selective α1-AR antagonist (e.g., prazosin) before adding the agonist. This should abolish the signal.

-

Z'-factor Calculation: For assay validation, particularly in a high-throughput screening context, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.

By employing these controls, the researcher can be confident that the measured signaling events are specifically initiated by the activation of the alpha-1 adrenoceptor by the test compound.

Conclusion

The protocols described in this application note provide a comprehensive toolkit for the detailed characterization of α1-adrenoceptor signaling. By utilizing a multi-faceted approach that includes the measurement of rapid and transient signals (calcium mobilization) as well as more sustained downstream events (IP1 accumulation and ERK phosphorylation), researchers can gain a thorough understanding of the pharmacological properties of novel compounds like Ciclafrine hydrochloride. The principles of experimental design and data analysis outlined herein are intended to ensure the generation of high-quality, reproducible, and scientifically sound data, thereby accelerating drug discovery efforts targeting the alpha-1 adrenergic system.

References

-

Wikipedia. Alpha-1 adrenergic receptor. [Link]

-

PMC - NIH. Updates in the function and regulation of α1‐adrenoceptors. [Link]

-

PMC - NIH. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors. [Link]

-

PubMed. Alpha1-adrenoceptor subtypes. [Link]

-

CV Pharmacology. Alpha-Adrenoceptor Agonists (α-agonists). [Link]

-

GSRS. CICLAFRINE HYDROCHLORIDE. [Link]

-

YouTube. Alpha-1 Adrenergic Receptors. [Link]

Sources

- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]

- 3. Updates in the function and regulation of α1‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Ciclafrine hydrochloride stability and storage conditions.

Topic: Stability, Storage, and Handling Protocols

Reference ID: TSC-CIC-51269 | Chemical Family: Sympathomimetic Amine / Oxa-azaspiro Derivative

Welcome to the Technical Support Center

Your Guide: Dr. Aris Thorne, Senior Application Scientist Objective: To provide an authoritative, self-validating guide for the handling of Ciclafrine Hydrochloride .

As researchers, we often treat "storage" as a passive activity. However, for functionalized salts like Ciclafrine HCl (CAS: 51269-14-2), storage is an active defense against entropy. This compound features a phenolic moiety (susceptible to oxidation) and a cyclic amidine/hemiaminal ether core (susceptible to hydrolysis), all stabilized as a hydrochloride salt (highly hygroscopic).

This guide replaces generic advice with mechanism-based protocols to ensure your data remains reproducible.

Module 1: Solid State Management (The "Received" State)

Q: I just received my vial. It looks like a clumped powder. Is it degraded? A: Not necessarily, but it indicates moisture exposure. Ciclafrine HCl is hygroscopic . The hydrochloride counter-ion avidly attracts atmospheric water, forming a "sticky" lattice. While the compound itself may still be intact, the absorbed water introduces two critical errors:

-

Mass Error: Weighing 10 mg of "wet" solid might yield only 8 mg of active drug.

-

Hydrolytic acceleration: Surface moisture creates a micro-aqueous environment where hydrolysis can begin.

Protocol: The "Desiccated Arrival" Workflow Do not store the vial directly in the freezer upon arrival without secondary protection.

-

Equilibration: Allow the sealed vial to reach room temperature (approx. 30 mins) inside a desiccator before opening. This prevents condensation from forming on the cold solid.

-

Aliquot Strategy: If you plan to use the compound over months, do not repeatedly freeze-thaw the bulk solid. Weigh out single-use aliquots into amber vials.

-

Double-Vessel Storage: Place the primary vial inside a larger jar containing activated silica gel or Drierite™. Seal tightly with Parafilm.

-

Deep Freeze: Store at -20°C .

Module 2: Solubilization & Solution Stability

Q: What is the best solvent? I see conflicting data online. A: Solubility is dictated by the crystal lattice energy vs. solvation energy. As a hydrochloride salt, Ciclafrine is hydrophilic, but its organic core requires specific polarity.

Solubility Data Matrix

| Solvent | Solubility Rating | Suitability | Notes |

| Water | High (>20 mg/mL) | Acute Use Only | Prone to oxidation/hydrolysis over time. pH is unbuffered (acidic due to HCl). |

| DMSO | High (>30 mg/mL) | Preferred Stock | Excellent cryoprotection. Inert to hydrolysis. |

| Ethanol | Moderate (~5-10 mg/mL) | Secondary | Good for evaporation, but volatile. |

| PBS (pH 7.2) | Moderate (~5 mg/mL) | Working Solution | Dissolve in DMSO first, then dilute. |

The "Solubility Ramp" Protocol Never add buffer directly to the solid powder if high concentration is required.

Q: My aqueous solution turned pink/brown after 24 hours. Why? A: This is Oxidative Quinone Formation . The phenol group on Ciclafrine is electron-rich. In the presence of dissolved oxygen and light, it oxidizes to form quinone-like species (colored).

-

Prevention:

-

Use degassed buffers (sparged with Nitrogen/Argon).

-

Add an antioxidant if your assay permits (e.g., 0.1% Sodium Metabisulfite or Ascorbic Acid).

-

Always protect from light (Amber tubes or foil wrap).

-

Module 3: Troubleshooting Degradation

Q: How do I know if my stock solution is still good? A: Do not rely on "it looks clear." Chemical degradation often precedes visual precipitation.

Diagnostic Workflow Use this logic tree to determine sample integrity.

Technical Note on pH Stability: Ciclafrine contains an amidine-like structure. Amidines are generally stable bases, but they can undergo hydrolysis to amides/lactams under extreme pH conditions (pH > 10 or pH < 2) or elevated temperatures [1].

-

Rule: Maintain aqueous solutions between pH 4.0 and 8.0.

-

Avoid: Storing in basic buffers (e.g., Carbonate buffer pH 9.6) for extended periods.[1]

Module 4: Emergency FAQ

Q: I left the vial on the bench overnight at room temperature. Is it ruined? A: Solid State: Likely fine, but check for clumping (moisture uptake). Dry in a desiccator immediately. A: Solution State: If aqueous, it may have oxidized (check color). If in DMSO, it is likely stable, but check for precipitation.